2-(2-Aminoethylamino)-5-nitropyridine

Catalog No.
S588135
CAS No.
29602-39-9
M.F
C7H10N4O2
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethylamino)-5-nitropyridine

CAS Number

29602-39-9

Product Name

2-(2-Aminoethylamino)-5-nitropyridine

IUPAC Name

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10)

InChI Key

ODHSPTHLPCXPTL-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN

Synonyms

2-(2-aminoethylamino)-5-nitropyridine

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN
  • Origin: There is limited information available regarding the natural occurrence of 2-(2-Aminoethylamino)-5-nitropyridine. It is likely a synthetic compound developed for research purposes [].
  • Significance: Research on this specific compound appears to be scarce. Pyridine derivatives with similar structures have been explored for their potential applications in medicinal chemistry and material science []. However, specific details about the applications of 2-(2-Aminoethylamino)-5-nitropyridine are not readily available in scientific literature.

Molecular Structure Analysis

The key features of 2-(2-Aminoethylamino)-5-nitropyridine's structure include:

  • A six-membered aromatic pyridine ring containing nitrogen at position 1.
  • A nitro group (NO2) attached at position 5 of the pyridine ring, which can participate in various chemical reactions.
  • An aminoethyl amine side chain (NH2-CH2-CH2-NH2) attached at position 2. The presence of two amine groups provides the molecule with two basic centers.

Chemical Reactions Analysis

  • Synthesis: The synthesis route for this compound is not available in open scientific literature. Pyridine derivatives with similar structures are typically synthesized via condensation reactions between appropriate starting materials [].
  • Decomposition: The nitro group can undergo reduction or hydrolysis reactions under specific conditions. The amino groups can participate in acid-base reactions. However, specific reaction conditions and products would require further investigation.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Color: May be colorless, yellow, or orange depending on the conjugation within the molecule.
  • Solubility: Expected to be soluble in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) due to the presence of polar functional groups. Solubility in water may depend on the pH due to the basic character of the amines.
  • Melting point and boiling point: Data not available. Nitro-containing aromatic compounds typically have high melting points.
  • Organic Chemistry: The compound possesses an aromatic pyridine ring with a nitro group attached. Nitro groups can be reactive and participate in various organic reactions. Research could explore its reactivity in substitution or addition reactions to create novel compounds with potential applications in pharmaceuticals or materials science.

  • Medicinal Chemistry: The presence of the amine groups suggests the molecule might have some biological activity. Research could investigate its potential as a lead compound for drug discovery or as a scaffold for building more complex molecules with targeted therapeutic properties [].

  • Material Science: Nitroaromatic compounds can exhibit interesting photophysical properties. Research could explore the potential of 2-(2-Aminoethylamino)-5-nitropyridine in applications such as light-emitting diodes (LEDs) or organic photovoltaics [].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29602-39-9

Wikipedia

5-Nitro-2-pyridylaminoethyl-2-amine

Dates

Modify: 2023-08-15

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